molecular formula C13H10Cl2N2O B2599875 3-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide CAS No. 866049-32-3

3-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide

Cat. No.: B2599875
CAS No.: 866049-32-3
M. Wt: 281.14
InChI Key: MMTGWOMTQJFMQO-UHFFFAOYSA-N
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Description

3-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide is a useful research compound. Its molecular formula is C13H10Cl2N2O and its molecular weight is 281.14. The purity is usually 95%.
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Scientific Research Applications

Environmental Remediation

Research has demonstrated the effectiveness of electrochemical methods, such as anodic oxidation and electro-Fenton processes, in degrading chlorophenols, which are chemically related to 3-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide. These methods can achieve complete mineralization of chlorophenols in acidic solutions, offering a pathway for the removal of toxic pollutants from water (Brillas, Sauleda, & Casado, 1998).

Adsorption Mechanisms

Graphene oxide has been identified as an effective adsorbent for chlorophenols, suggesting potential applications for this compound in removing environmental hormones from water. Computational studies, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have elucidated the adsorption mechanism, highlighting the role of hydrophobic effects, hydrogen bonds, and π-π interactions (Wei et al., 2019).

Photodegradation Studies

The photoreactivity of chlorophenols, akin to the structure of this compound, has been examined in aqueous solutions. These studies have identified key photoproducts and proposed mechanisms for the degradation process, which could inform the design of environmental decontamination strategies (Oudjehani & Boule, 1992).

Properties

IUPAC Name

3-chloro-N'-(4-chlorophenyl)-N-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-10-4-6-12(7-5-10)16-13(17-18)9-2-1-3-11(15)8-9/h1-8,18H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTGWOMTQJFMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=NC2=CC=C(C=C2)Cl)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.